REACTION_SMILES
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[CH3:17][N+:18]1([O-:19])[CH2:20][CH2:21][O:22][CH2:23][CH2:24]1.[CH3:25][C:26]#[N:27].[Cl:1][c:2]1[c:3]2[c:4](=[O:16])[cH:5][c:6]([CH3:15])[o:7][c:8]2[c:9]([CH:12]([Br:13])[Br:14])[cH:10][cH:11]1>>[Cl:1][c:2]1[c:3]2[c:4](=[O:16])[cH:5][c:6]([CH3:15])[o:7][c:8]2[c:9]([CH:12]=[O:19])[cH:10][cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[N+]1([O-])CCOCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(=O)c2c(Cl)ccc(C(Br)Br)c2o1
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Name
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Type
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product
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Smiles
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Cc1cc(=O)c2c(Cl)ccc(C=O)c2o1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |